molecular formula C19H20N4O3S2 B255108 (5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B255108
M. Wt: 416.5 g/mol
InChI Key: WRYMFAQGWORQLI-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of thiazolidine, pyrido[1,2-a]pyrimidine, and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process may also incorporate green chemistry principles, such as the use of microwave-assisted synthesis, to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in research and industry .

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O3S2/c1-3-22-18(25)14(28-19(22)27)10-13-16(21-6-8-26-9-7-21)20-15-5-4-12(2)11-23(15)17(13)24/h4-5,10-11H,3,6-9H2,1-2H3/b14-10-

InChI Key

WRYMFAQGWORQLI-UVTDQMKNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)/SC1=S

SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)SC1=S

Origin of Product

United States

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